molecular formula C11H11N3O B2978979 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 135436-92-9

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B2978979
CAS RN: 135436-92-9
M. Wt: 201.229
InChI Key: VWZAQYCQCYQYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound with the CAS Number: 135436-92-9 . It has a molecular weight of 201.23 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C11H11N3O/c12-9-4-2-1-3-8 (9)11-13-10 (14-15-11)7-5-6-7/h1-4,7H,5-6,12H2 .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Physical And Chemical Properties Analysis

The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 201.23 .

Scientific Research Applications

Synthesis and Characterization

  • Novel 2,5 substituted-1,3,4 oxadiazole derivatives have been synthesized and characterized for their potential as biologically active compounds. These derivatives have been evaluated for antidiabetic, anti-inflammatory, and anticancer activities, demonstrating the utility of oxadiazole compounds in medicinal chemistry (S. Kavitha, K. Kannan, & S. Gnanavel, 2016).
  • A copper-catalyzed domino protocol has been developed for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from simple and available isatins and hydrazides. This process integrates consecutive condensation, base-promoted ring-opening, and copper-catalyzed decarboxylative coupling, highlighting an efficient method for constructing complex molecules (Cheng Xu et al., 2015).

Biological Activities

  • Synthesized oxadiazole derivatives have shown moderate to good antimicrobial activities against various bacterial and fungal strains, illustrating the potential of these compounds in developing new antimicrobial agents (S. Kavitha et al., 2016).
  • A study on novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products has evaluated their structural analysis and antitumor activity. One of the compounds exhibited a mean IC50 value of 5.66 μM, indicating significant potential in cancer treatment research (Catalin V. Maftei et al., 2016).

Electrosynthesis and Structural Insights

  • An intramolecular decarboxylative coupling reaction for constructing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives has been developed, employing electrochemistry. This technique provides a novel approach to synthesizing these derivatives with moderate to good yields (Pengcheng Qian et al., 2020).
  • The synthesis and single crystal X-ray structure of 2-(1,3,4-oxadiazol-2-yl)aniline have been documented, providing valuable structural information for future research in this area (A. Souldozi et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

There is a growing interest in the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . This is an important goal for modern organic chemistry . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

properties

IUPAC Name

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h1-4,7H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZAQYCQCYQYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-amino-benzoate (6 g, 40 mmol) and cyclopropylcarboxamid oxime (5 g, 50 mmol) was refluxed for 10 h in dry ethanol containing 0.25 g sodium and 2 g molecular sieves. The mixture was filtered while hot, and cooled precipitating 2.8 g of the desired product as white needles. Upon additionof water to the flitrate, a further amount of 3.2 g white crystals could beisolated. M.p. 84.4°-84.9° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.